molecular formula C19H18F2N2O2 B4711778 1-(2-fluorobenzoyl)-N-(3-fluorophenyl)-4-piperidinecarboxamide

1-(2-fluorobenzoyl)-N-(3-fluorophenyl)-4-piperidinecarboxamide

Cat. No. B4711778
M. Wt: 344.4 g/mol
InChI Key: HIARRGMSBFGVGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorobenzoyl)-N-(3-fluorophenyl)-4-piperidinecarboxamide, also known as FFPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. FFPC is a piperidinecarboxamide derivative that exhibits promising pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer effects.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzoyl)-N-(3-fluorophenyl)-4-piperidinecarboxamide involves the inhibition of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and the reduction of COX-2 activity. This compound also induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins. In addition, this compound has been shown to modulate the activity of neurotransmitters, such as dopamine and acetylcholine, which are involved in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound exhibits several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the reduction of COX-2 activity, the induction of apoptosis in cancer cells, and the modulation of neurotransmitter activity. This compound has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Moreover, this compound has been reported to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

1-(2-fluorobenzoyl)-N-(3-fluorophenyl)-4-piperidinecarboxamide has several advantages as a research tool, including its high purity, stability, and reproducibility. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Moreover, this compound has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well-established.

Future Directions

1-(2-fluorobenzoyl)-N-(3-fluorophenyl)-4-piperidinecarboxamide has several potential applications in the field of medicine, and future research should focus on exploring its therapeutic potential in different disease models. Further studies are needed to investigate the safety and efficacy of this compound in humans, and clinical trials should be conducted to determine its pharmacokinetic and pharmacodynamic properties. Moreover, future research should focus on developing new derivatives of this compound with improved solubility and bioavailability, as well as exploring its potential as a drug delivery system for targeted therapy.

Scientific Research Applications

1-(2-fluorobenzoyl)-N-(3-fluorophenyl)-4-piperidinecarboxamide has been extensively studied in scientific research due to its potential applications in the field of medicine. Several studies have shown that this compound exhibits anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing the activity of cyclooxygenase-2 (COX-2). This compound has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting the proliferation of cancer cells. Moreover, this compound has been investigated for its potential use as a therapeutic agent for the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

1-(2-fluorobenzoyl)-N-(3-fluorophenyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O2/c20-14-4-3-5-15(12-14)22-18(24)13-8-10-23(11-9-13)19(25)16-6-1-2-7-17(16)21/h1-7,12-13H,8-11H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIARRGMSBFGVGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=CC=C2)F)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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